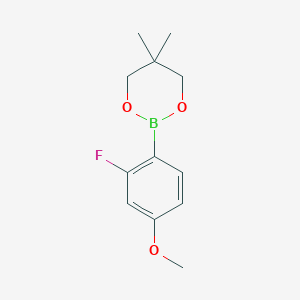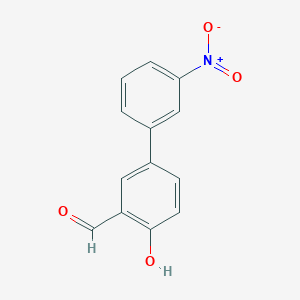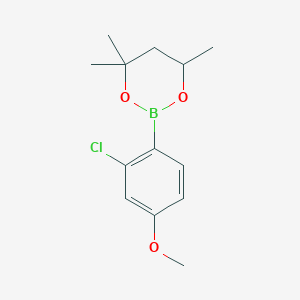
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boron atom within a dioxaborinane ring, which is substituted with a fluoro and methoxy group on the phenyl ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced under specific conditions to yield borohydrides.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives with new functional groups replacing the fluoro or methoxy groups.
Applications De Recherche Scientifique
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability
Mécanisme D'action
The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The fluoro and methoxy groups on the phenyl ring can influence the electronic properties of the molecule, enhancing its reactivity in specific reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Lacks the dioxaborinane ring but shares the fluoro and methoxy substituents.
5,5-Dimethyl-1,3,2-dioxaborinane: Contains the dioxaborinane ring but lacks the phenyl substituent.
2-Fluoro-4-methoxyphenylboronic ester: Similar structure but with different ester functionalities.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the dioxaborinane ring and the fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQEDRSFCMUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)










